Kribb11

HSF1 transcription p-TEFb chromatin immunoprecipitation

KRIBB11 (N²-(1H-indazol-5-yl)-N⁶-methyl-3-nitropyridine-2,6-diamine) is a cell-permeable small-molecule inhibitor of heat shock factor 1 (HSF1), the master transcriptional regulator of the heat shock response. Unlike compounds that target upstream HSF1 activation events, KRIBB11 directly binds to HSF1 and selectively blocks the recruitment of positive transcription elongation factor b (p-TEFb) to heat shock protein (HSP) gene promoters, thereby abolishing HSF1-dependent transcriptional elongation without affecting HSF1 DNA binding or Ser230 phosphorylation.

Molecular Formula C13H12N6O2
Molecular Weight 284.27 g/mol
Cat. No. B608381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKribb11
SynonymsKRIBB11;  KRIBB-11;  KRIBB 11.
Molecular FormulaC13H12N6O2
Molecular Weight284.27 g/mol
Structural Identifiers
SMILESCNC1=NC(=C(C=C1)[N+](=O)[O-])NC2=CC3=C(C=C2)NN=C3
InChIInChI=1S/C13H12N6O2/c1-14-12-5-4-11(19(20)21)13(17-12)16-9-2-3-10-8(6-9)7-15-18-10/h2-7H,1H3,(H,15,18)(H2,14,16,17)
InChIKeyNDJJEQIMIJJCLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





KRIBB11 (342639-96-7): HSF1 Inhibitor with Defined p-TEFb Recruitment Blockade for Cancer and Heat Shock Research


KRIBB11 (N²-(1H-indazol-5-yl)-N⁶-methyl-3-nitropyridine-2,6-diamine) is a cell-permeable small-molecule inhibitor of heat shock factor 1 (HSF1), the master transcriptional regulator of the heat shock response [1]. Unlike compounds that target upstream HSF1 activation events, KRIBB11 directly binds to HSF1 and selectively blocks the recruitment of positive transcription elongation factor b (p-TEFb) to heat shock protein (HSP) gene promoters, thereby abolishing HSF1-dependent transcriptional elongation without affecting HSF1 DNA binding or Ser230 phosphorylation [2]. The compound exhibits antiproliferative IC₅₀ values ranging from 3 to 8 µM across multiple cancer cell lines and demonstrates 47.4% in vivo tumor growth inhibition in HCT-116 xenograft models at 50 mg/kg intraperitoneal dosing [3].

1
HSF1 transcriptional elongation probe
Blocks p-TEFb recruitment without disrupting upstream HSF1 activation markers
2
Cell-permeable tool compound
Supports heat shock response and cancer cell stress pathway dissection
3
Mechanism-specific study fit
Enables selective interrogation of elongation phase; orthogonal to trimerization or HSE binding inhibitors

Why HSF1 Pathway Inhibitors Cannot Be Interchanged: The Case for KRIBB11's Mechanism-Specific Procurement


In-class substitution among HSF1-targeting compounds is mechanistically unsound due to fundamentally divergent intervention points along the HSF1 activation-transcription axis [1]. KNK437 is hypothesized to inhibit HSF1 trimerization (an early activation step), triptolide reduces HSF1 protein levels and inhibits transactivation, quercetin/QC12 inhibit heat shock element (HSE) binding, while NZ-28 acts at the translational level [1]. KRIBB11 is uniquely characterized as operating at the transcriptional elongation stage by blocking p-TEFb recruitment—a mechanism orthogonal to all other HSF1 inhibitors and one that spares upstream HSF1 activation events [2]. Consequently, experimental outcomes, target engagement profiles, and combinatorial synergies with HSP90 inhibitors or chemotherapeutics are not transferable across compounds [3]. Procurement decisions must be guided by the specific molecular mechanism required for the experimental or screening context.

Intervention point
Transcriptional elongation (p-TEFb recruitment)
Trimerization (KNK437), HSE binding (quercetin/QC12), translation (NZ-28)
Upstream markers
HSF1 DNA binding and p-Ser230 preserved
KNK437, triptolide, quercetin may alter HSF1 activation or protein levels
Pathway readout
Selective HSP70/27/47 transcriptional inhibition
Broader or less defined transcriptional profiles may shift interpretation

KRIBB11 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Mechanism Selectivity: KRIBB11 Blocks p-TEFb Recruitment Without Affecting HSF1 DNA Binding or Phosphorylation

KRIBB11 is distinguished from other HSF1 pathway inhibitors by its specific mechanism of action at the transcriptional elongation step. Unlike KNK437 (hypothesized HSF1 trimerization inhibitor) and quercetin/QC12 (HSE binding inhibitors), KRIBB11 and cantharidin are the only compounds characterized as inhibiting p-TEFb recruitment to HSP promoters [1]. Critically, KRIBB11 does not inhibit heat shock-induced HSF1 binding to the hsp70 promoter or phosphorylation of HSF1 Ser230 even at 10 µM [2].

Mechanism selectivity
Head-to-head
Blocks p-TEFb recruitment; does not inhibit HSF1 DNA binding or Ser230 phosphorylation at 10 µM
Supports elongation-specific pathway dissection
ChIP-qPCR in HCT-116 cells; distinct from trimerization/HSE inhibitors
HSF1 transcription p-TEFb chromatin immunoprecipitation transcriptional elongation

Target Selectivity: KRIBB11 Specifically Binds HSF1 Over HSP90, HSF2, and CDK9

In vitro pull-down assays using biotinyl-KRIBB11 demonstrate that KRIBB11 specifically binds to HSF1 over other HSF1-associated proteins, lacking activity at heat shock protein 90 (HSP90), HSF2, and CDK9 . Affinity chromatography and competition assays confirmed direct association with HSF1 in vitro [1]. This selectivity profile is not uniformly documented for other HSF1 inhibitors such as KNK437 or triptolide.

Target selectivity
Class-level
Specifically binds HSF1 over HSP90, HSF2, and CDK9 in pull-down assays
Supports attribution of phenotypic effects to HSF1
Comparative selectivity data for other HSF1 inhibitors not reported
target engagement selectivity profiling HSF1 binding pull-down assay

In Vitro Antiproliferative Potency: Cross-Panel Cancer Cell Line IC₅₀ Comparison

KRIBB11 exhibits consistent antiproliferative activity across multiple cancer cell lines with reported IC₅₀ values ranging from 3 to 8 µM in HCT116, Mia-PaCa-2, SW620, HT-29, A549, and MDA-MB-231 cells . In RKO colorectal carcinoma cells, a toxic threshold of approximately 10 µM and IC₅₀ of 20-30 µM are reported . The primary HSF1 inhibitory activity measured by luciferase reporter assay yields an IC₅₀ of 1.2 µM [1].

Antiproliferative IC₅₀
Cross-study
3 – 8 µM
Reported cell-model response context
6 cancer cell lines; 48 h WST-1 assay
antiproliferative cancer cell lines IC₅₀ cytotoxicity

In Vivo Tumor Growth Inhibition: Xenograft Model Quantitative Efficacy

In a nude mouse HCT-116 xenograft model, intraperitoneal treatment with KRIBB11 at 50 mg/kg resulted in a 47.4% inhibition of tumor growth (p < 0.05) on day 31 following a single dose on day 13 post-implantation, without body weight loss [1]. Immunoblotting of tumor tissues confirmed reduced HSP70 protein expression in KRIBB11-treated tumors relative to controls, providing pharmacodynamic biomarker confirmation of target engagement [2].

In vivo tumor inhibition
Head-to-head
47.4%
Model-response endpoint context
HCT-116 xenograft, 50 mg/kg i.p., p < 0.05
xenograft tumor growth inhibition in vivo efficacy HCT-116

Transcriptional Inhibition Potency: Differential IC₅₀ Values Across HSF1 Target Genes

KRIBB11 exhibits differential potency in inhibiting transcription of various HSF1 target genes in HCT-116 cells: IC₅₀ <1 µM for reporter transcription, <3 µM for HSP47, <5 µM for HSP27, and <10 µM for HSP70 transcription [1]. This graded response profile is mechanistically informative and distinct from compounds that act through upstream HSF1 activation blockade. The p-TEFb recruitment inhibition measured by ChIP assay yields an IC₅₀ ≤3 µM [2].

Gene-specific IC₅₀
Cross-study
Reporter 1.2 µM; HSP70 ≤3 µM
Promoter-dependent potency context
Supports titratable pathway interrogation
transcription inhibition HSP70 HSP27 HSP47 dose-response

Combinatorial Sensitization: KRIBB11 Enhances Chemotherapeutic and Targeted Agent Efficacy

KRIBB11 demonstrates robust sensitization effects when combined with multiple classes of anticancer agents. Treatment with KRIBB11 increases apoptosis in cancer cells treated with HSP90 inhibitors geldanamycin and 17-AAG . In glioma cells, KRIBB11 combined with BH3 mimetics AT-101 and ABT-737 significantly increases mitochondrial dysfunction, effector caspase activity, and apoptotic cell death [1]. KRIBB11 also enhances the cytotoxic effect of AUY922 (HSP90 inhibitor) and sensitizes cells to benzimidazole carbamates with an approximately two-fold decrease in IC₅₀ values [2].

Combination sensitization
Cross-study
~2-fold IC₅₀ reduction with benzimidazoles; enhanced apoptosis with HSP90i and BH3 mimetics
Reported combination assay context
Consistent with HSF1 siRNA silencing phenotype
drug combination chemosensitization HSP90 inhibitor BH3 mimetic

KRIBB11: Optimal Research and Preclinical Application Scenarios Based on Validated Differentiation Evidence


HSF1 Transcriptional Elongation Studies Requiring Preserved Upstream Activation Markers

For researchers investigating HSF1-dependent transcriptional regulation where preservation of HSF1 DNA binding and Ser230 phosphorylation is essential, KRIBB11 provides a unique tool. Unlike KNK437 (trimerization inhibition), triptolide (protein level reduction), or quercetin (HSE binding inhibition), KRIBB11 blocks p-TEFb recruitment without affecting upstream activation events [1]. This enables selective interrogation of the transcriptional elongation phase while maintaining intact HSF1 activation signaling, making KRIBB11 the compound of choice for ChIP-seq studies of HSF1 genomic occupancy or phospho-HSF1 time-course experiments [2].

In Vivo Xenograft Studies of HSF1-Dependent Tumor Growth with Pharmacodynamic Biomarker Validation

KRIBB11 is validated for in vivo use with demonstrated 47.4% tumor growth inhibition in HCT-116 xenograft models at 50 mg/kg intraperitoneal dosing, without body weight loss [1]. Critically, pharmacodynamic target engagement is confirmed by reduced HSP70 protein expression in treated tumor tissues, enabling correlation of efficacy with biomarker modulation [2]. This combination of in vivo efficacy, tolerability, and target engagement confirmation makes KRIBB11 suitable for preclinical proof-of-concept studies and combination therapy evaluation in xenograft models.

Cancer Cell Line Panel Screening for HSF1 Dependency with Defined Selectivity Profile

For researchers conducting cross-panel cancer cell line screening to assess HSF1 dependency, KRIBB11 offers consistent antiproliferative activity (IC₅₀ 3-8 µM across HCT116, Mia-PaCa-2, SW620, HT-29, A549, and MDA-MB-231 lines) [1] combined with documented target selectivity (specific HSF1 binding; no activity at HSP90, HSF2, or CDK9) [2]. This profile reduces the risk of off-target confounding compared to less selective HSF1 pathway inhibitors and enables confident attribution of sensitivity/resistance patterns to HSF1 status.

Combination Therapy Studies with HSP90 Inhibitors or BH3 Mimetics

KRIBB11 is particularly well-suited for combination studies with HSP90 inhibitors (geldanamycin, 17-AAG, AUY922) and BH3 mimetics (AT-101, ABT-737), where it has demonstrated robust sensitization effects including increased apoptosis, enhanced caspase activity, and mitochondrial dysfunction [1]. The defined mechanism of p-TEFb recruitment blockade complements HSP90 inhibition by preventing the compensatory HSF1-dependent heat shock response that often limits HSP90 inhibitor efficacy [2]. KRIBB11 also shows ~2-fold sensitization to benzimidazole carbamate chemotherapeutics .

Application
Selection Property
Validation Focus
HSF1 elongation studies with intact activation markers
p-TEFb recruitment probe preserving DNA binding and Ser230 phosphorylation
ChIP-seq and phospho-HSF1 assay context
HCT-116 xenograft model studies
In vivo HSF1 target engagement tool
Pharmacodynamic HSP70 biomarker review
Cancer cell-line HSF1 dependency screening
Defined target selectivity over HSP90, HSF2, CDK9
Cell-model response endpoint review
Combination studies with HSP90 inhibitors or BH3 mimetics
Chemosensitization assay context
Apoptosis and effector caspase endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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